molecular formula C12H21NO4 B13704100 (R)-1-Boc-2-isopropylazetidine-2-carboxylic Acid

(R)-1-Boc-2-isopropylazetidine-2-carboxylic Acid

Cat. No.: B13704100
M. Wt: 243.30 g/mol
InChI Key: KUENZLNPOWQLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is a chiral compound with significant interest in medicinal chemistry and organic synthesis. The compound features a four-membered azetidine ring, which is known for its strained structure and unique reactivity. The presence of the Boc (tert-butoxycarbonyl) protecting group and the isopropyl substituent further enhances its utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or other suitable reagents.

    Boc Protection: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group under mild conditions.

Major Products:

    Oxidation: Oxo derivatives and carboxylates.

    Reduction: Alcohols and amines.

    Substitution: Deprotected azetidine derivatives.

Scientific Research Applications

®-1-Boc-2-isopropylazetidine-2-carboxylic Acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor for the development of drugs targeting various diseases.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The Boc group provides stability and protection during biochemical reactions, ensuring selective interactions with target molecules.

Comparison with Similar Compounds

    (S)-1-Boc-2-isopropylazetidine-2-carboxylic Acid: The enantiomer of the compound with different stereochemistry.

    1-Boc-2-methylazetidine-2-carboxylic Acid: A similar compound with a methyl group instead of an isopropyl group.

    1-Boc-2-ethylazetidine-2-carboxylic Acid: A compound with an ethyl group in place of the isopropyl group.

Uniqueness: ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and selectivity in chemical and biological processes. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-8(2)12(9(14)15)6-7-13(12)10(16)17-11(3,4)5/h8H,6-7H2,1-5H3,(H,14,15)

InChI Key

KUENZLNPOWQLTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.